![molecular formula C15H14N4O B2751455 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide CAS No. 306290-62-0](/img/structure/B2751455.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide” is a compound that has been characterized and tested in organic field-effect transistors (OFETs) . It’s part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core .
Synthesis Analysis
The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .Molecular Structure Analysis
The electronic and molecular structures of these compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role .Chemical Reactions Analysis
In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .Physical and Chemical Properties Analysis
The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors . This indicates that they have certain electronic properties that make them suitable for use in such devices .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : Novel compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide have been synthesized using different techniques. These include ultrasound irradiation for creating 1,4-disubstituted 1,2,3-triazoles and traditional chemical reactions for synthesizing triazole compounds containing thioamide groups. These methods emphasize the importance of innovative synthesis techniques for producing compounds with potential biological activities (N. Rezki, 2016; Li Fa-qian et al., 2005).
Crystal Structure Analysis : The crystal structure analysis of related compounds provides insights into their molecular configurations, including dihedral angles and intermolecular interactions. This analysis is crucial for understanding the physical and chemical properties of these compounds, potentially influencing their biological activities (Xue et al., 2008).
Biological Activities and Applications
Antimicrobial Activity : Some compounds synthesized from this compound and its derivatives have shown promising antimicrobial activities. The studies investigated their efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The antimicrobial activity was measured using the Minimum Inhibition Concentration (MIC), demonstrating significant potency against some pathogens (N. Rezki, 2016; A. Özdemir et al., 2011).
Anticonvulsant Activity : Research into novel benzothiazole derivatives related to the compound has demonstrated potential anticonvulsant properties. These studies highlight the importance of the molecular structure in determining the efficacy and specificity of such compounds in modulating neurological activity (Dachuan Liu et al., 2016).
Antitumor Activity : The synthesis and assessment of heterocycles incorporating thiadiazole moiety have been explored for their potential insecticidal and antitumor activities. This research underscores the versatility of triazole compounds in the development of new therapeutic agents (A. Fadda et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIDGYTSMKNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
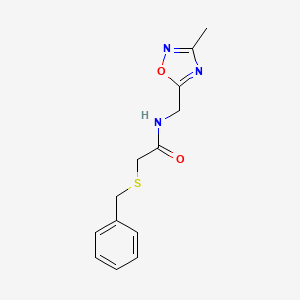
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
![Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2751382.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2751383.png)
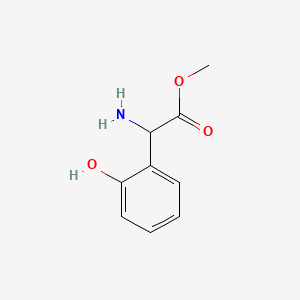
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
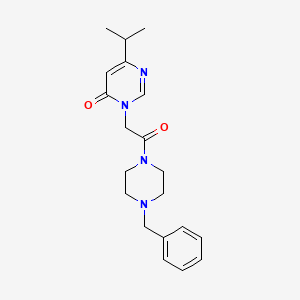
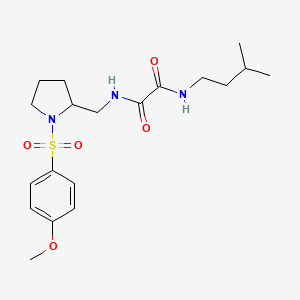
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
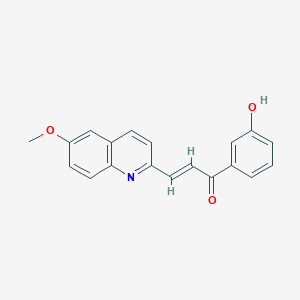
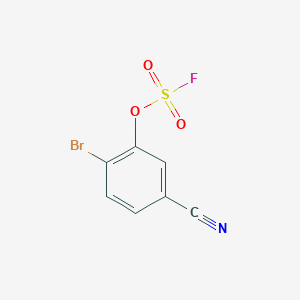
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
